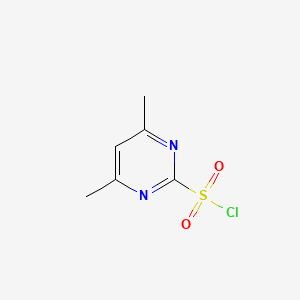

4,6-dimethylpyrimidine-2-sulfonyl Chloride

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of chemistry and biology. gsconlinepress.com Its derivatives are widespread in nature, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.net The pyrimidine structure is also found in vital coenzymes and vitamins, including thiamine (B1217682) (Vitamin B1) and riboflavin. researchgate.netignited.in

Beyond their biological roles, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a diverse range of biological targets, often by forming effective hydrogen bonds. nih.gov This has led to the development of a vast number of pyrimidine-containing compounds with a broad spectrum of pharmacological activities. gsconlinepress.comignited.ingrowingscience.com These activities include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. nih.govorientjchem.org The synthetic accessibility and the ease with which the pyrimidine skeleton can be modified allow chemists to create extensive libraries of compounds for drug discovery and development. nih.govgrowingscience.com The construction of the pyrimidine ring can be achieved through various synthetic strategies, often involving the condensation of fragments like amidines with ketones or other suitable precursors. organic-chemistry.org

Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Intermediate

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile in organic synthesis. researchgate.netnih.gov Sulfonyl chlorides are key intermediates used to form sulfonamides, sulfonate esters, and sulfones, which are important classes of compounds in medicinal and materials chemistry. wikipedia.orgsigmaaldrich.com

The reactivity of sulfonyl chlorides stems from the tetrahedral sulfur center bonded to two oxygen atoms, an organic radical, and a chlorine atom. wikipedia.org This arrangement makes the sulfur atom highly susceptible to attack by nucleophiles. Common reactions include:

Reaction with amines to form sulfonamides (Hinsberg reaction). wikipedia.org This is one of the most frequent applications, especially in medicinal chemistry, to create complex molecules with potential biological activity. sigmaaldrich.com

Reaction with alcohols to produce sulfonate esters. wikipedia.org

Reaction with water leading to the corresponding sulfonic acid. wikipedia.org

Friedel-Crafts reactions with aromatic compounds to yield sulfones. wikipedia.org

As a source of other chemical groups , where they can act as precursors for sulfenes, sulfonyl, and sulfenyl groups. magtech.com.cn

The synthesis of sulfonyl chlorides can be achieved through several methods, including the oxidative chlorination of thiols or the chlorosulfonation of arenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The versatility and reactivity of the sulfonyl chloride group make it an indispensable tool for organic chemists. magtech.com.cn

Overview of Research Focus on 4,6-Dimethylpyrimidine-2-sulfonyl Chloride

Direct and extensive research specifically targeting this compound is limited in publicly available literature. However, its chemical significance can be inferred from studies on closely related analogues. The compound is a key electrophile whose reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which is further modified by the two methyl groups.

Research on related compounds such as 4,6-dimethyl-2-(methylsulfonyl)pyrimidine demonstrates the utility of the sulfonyl group at the 2-position of the dimethylpyrimidine core. researchgate.net This sulfonyl group acts as a good leaving group, susceptible to nucleophilic substitution by amines and other nucleophiles. researchgate.net For instance, chemoselective reactions on related dichlorinated methylsulfonyl pyrimidines show that the sulfone group can be selectively displaced by certain amines. researchgate.net

The synthesis of the target compound's precursors, like 4,6-dimethylpyrimidine-2-thiol (B7761162) and its derivatives, has been explored. researchgate.netresearchgate.net The instability of pyrimidine sulfenyl chlorides has been noted, suggesting that the corresponding sulfonyl chloride might also be a highly reactive and potentially unstable intermediate that is often generated and used in situ. lpnu.ua The synthesis would likely proceed via the oxidation of 4,6-dimethyl-2-mercaptopyrimidine. A related analogue, 4,6-dimethylpyrimidine-2-sulfonyl fluoride (B91410), is also known, indicating the existence and potential utility of the corresponding sulfonyl halide series. uni.lu

The primary research interest in a molecule like this compound lies in its role as a building block. It serves as an intermediate to introduce the 4,6-dimethylpyrimidin-2-yl-sulfonyl moiety into larger molecules, primarily through the formation of sulfonamides. The resulting sulfonamides, incorporating the biologically significant pyrimidine scaffold, are of interest in the development of new pharmaceutical and agrochemical agents. researchgate.net

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related precursor.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇FN₂O₂S | uni.lu |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂ | sigmaaldrich.com |

| Molecular Weight | 108.14 g/mol | sigmaaldrich.com |

| Boiling Point | 154 °C | sigmaaldrich.com |

| Density | 0.98 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.490 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKLHSFGRONGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Sulfonyl Chloride

Precursor Synthesis and Derivatization Strategies

The accessibility and purity of the starting materials are paramount for the efficient synthesis of the target sulfonyl chloride. This section details the common methods for preparing the essential precursors, 4,6-dimethylpyrimidine-2-thiol (B7761162) and 4,6-dimethylpyrimidine-2-sulfonic acid.

Synthesis of 4,6-Dimethylpyrimidine-2-thiol and Related Thio-Derivatives

The most prevalent and well-established method for the synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride involves the cyclocondensation of acetylacetone (B45752) with thiourea. researchgate.netresearchgate.net This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a catalytic amount of a strong acid like hydrochloric acid. researchgate.netnih.gov The reaction mixture is generally heated under reflux to drive the condensation and subsequent cyclization to completion. nih.gov The resulting product, 4,6-dimethylpyrimidine-2-thiol, is often isolated as its hydrochloride salt. researchgate.netnih.gov

This precursor serves as a versatile building block for a variety of thio-derivatives. For instance, it can be S-alkylated or undergo other modifications at the thiol group to produce a range of substituted pyrimidines. researchgate.net

Table 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Reference |

| Acetylacetone, Thiourea | Hydrochloric Acid | Ethanol | Reflux | 4,6-Dimethylpyrimidine-2-thiol hydrochloride | researchgate.netresearchgate.netnih.gov |

Routes to 4,6-Dimethylpyrimidine-2-sulfonic Acid and its Salts

The synthesis of 4,6-dimethylpyrimidine-2-sulfonic acid is most commonly achieved through the oxidation of the corresponding thiol, 4,6-dimethylpyrimidine-2-thiol. While specific literature detailing the direct synthesis of 4,6-dimethylpyrimidine-2-sulfonic acid is not abundant, the general transformation of heterocyclic thiols to their sulfonic acid counterparts is a well-known process.

One documented method that supports the formation of a sulfonyl intermediate from a pyrimidine (B1678525) thiol derivative involves the oxidation of S-acylated 4,6-dimethylpyrimidine-2-thiol derivatives. In a study, pyrimidine benzothioate derivatives, prepared from 4,6-dimethylpyrimidine-2-thiol hydrochloride, were oxidized using a mixture of hydrogen peroxide and glacial acetic acid to yield pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov This transformation strongly suggests the in-situ formation of a sulfonic acid intermediate which is then involved in the further reaction. The general conditions for such oxidations often involve stirring the thiol derivative with an excess of an oxidizing agent at room temperature. nih.gov

Table 2: Representative Oxidation of a Pyrimidine Thiol Derivative

| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Intermediate | Product Type | Reference |

| Pyrimidine benzothioate derivative | Hydrogen peroxide, Glacial acetic acid | - | 25 °C, 24 h | 4,6-Dimethylpyrimidine-2-sulfonic acid (implied) | Pyrimidine sulfonyl methanone derivative | nih.gov |

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods provide a more direct pathway to 4,6-dimethylpyrimidine-2-sulfonyl chloride, bypassing the need to isolate the sulfonic acid intermediate. These methods typically involve the oxidative chlorination of a suitable sulfur-containing precursor.

Oxidative Chlorination of Sulfur-Containing Precursors

The direct conversion of 4,6-dimethylpyrimidine-2-thiol or its derivatives to the corresponding sulfonyl chloride is a key strategy. This can be achieved through various oxidative chlorination protocols. It is important to note that heterocyclic sulfonyl chlorides, including pyrimidine-2-sulfonyl chloride, can exhibit instability.

The direct use of chlorine gas or other common chlorinating agents like thionyl chloride and sulfuryl chloride represents a classical approach for the synthesis of sulfonyl chlorides from thiols. However, specific documented examples for the reaction of 4,6-dimethylpyrimidine-2-thiol with these reagents are scarce in readily available literature. General procedures for the chlorination of thiols often involve passing chlorine gas through a solution of the thiol in a suitable solvent or treating the thiol with thionyl or sulfuryl chloride, sometimes in the presence of a catalyst. The instability of the related pyrimidine-2-sulfenyl chloride has been noted, which may suggest that the corresponding sulfonyl chloride could also be reactive and potentially challenging to isolate under harsh reaction conditions. lpnu.ua

A significant advancement in the synthesis of sulfonyl chlorides from thiols is the use of milder and more efficient reagent systems. One such system is the combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄). This method has been reported as a highly effective means for the direct oxidative chlorination of various thiols to their corresponding sulfonyl chlorides.

The reaction is typically carried out by treating the thiol with hydrogen peroxide in the presence of zirconium tetrachloride in a suitable solvent like acetonitrile. This method is noted for its excellent yields, very short reaction times, and mild, room-temperature conditions, which can be particularly advantageous when dealing with potentially unstable products like heterocyclic sulfonyl chlorides. The use of this system avoids harsh reagents and the formation of unwanted by-products.

Table 3: General Conditions for Oxidative Chlorination of Thiols using H₂O₂/ZrCl₄

| Substrate | Reagent System | Solvent | Temperature | Outcome | Reference |

| Thiol | Hydrogen Peroxide / Zirconium Tetrachloride | Acetonitrile | Room Temperature | Sulfonyl Chloride |

Sulfonation of Pyrimidine Rings and Subsequent Chlorination

A fundamental approach to installing a sulfonyl chloride group on an aromatic or heteroaromatic ring involves a two-step process: sulfonation followed by chlorination.

The initial step, sulfonation, introduces a sulfonic acid (-SO₃H) group onto the pyrimidine ring. For aromatic compounds, this is typically achieved using potent sulfonating agents. The subsequent chlorination step converts the sulfonic acid intermediate into the more reactive sulfonyl chloride (-SO₂Cl). This conversion is crucial for enabling further reactions, such as the formation of sulfonamides or sulfonate esters. wikipedia.org

Table 1: General Reagents for Sulfonation and Chlorination This table is based on general principles of aromatic sulfonyl chloride synthesis.

| Step | Reagent Class | Example Reagents | Purpose |

| Sulfonation | Sulfonating Agents | Chlorosulfuric Acid (HOSO₂Cl) | Introduces the sulfonic acid group onto the ring. wikipedia.org |

| Chlorination | Chlorinating Agents | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Converts the sulfonic acid group to a sulfonyl chloride group. wikipedia.org |

Conversion from Related Sulfonyl Compounds

Existing sulfur-containing pyrimidine derivatives can serve as precursors to this compound through various conversion reactions.

Halogen Exchange Reactions for Sulfonyl Chloride Formation

Halogen exchange provides a direct route to sulfonyl chlorides from other sulfonyl halides, such as sulfonyl fluorides. The relative stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org This hierarchy allows for the conversion of a more stable sulfonyl fluoride (B91410) to a less stable but more reactive sulfonyl chloride under specific conditions.

Kinetic and mechanistic studies on arenesulfonyl chlorides have shown that the chloride-chloride exchange reaction proceeds through a synchronous SN2 mechanism. mdpi.com In contrast, the analogous fluoride exchange reaction often follows an addition-elimination pathway. mdpi.com Recent advancements have demonstrated that enantioselective fluoride/chloride exchange at S(VI) centers can be achieved using specialized catalytic systems, such as those involving inorganic sodium bifluoride (NaHF₂), which facilitates a dynamic kinetic asymmetric fluorination. acs.org While focused on fluorination, these studies underscore the viability of halogen exchange at sulfonyl centers. The conversion can also be performed starting from sulfinate salts, which are oxidized in the presence of a chloride source.

Table 2: Reagents for Halogen Exchange and Related Conversions

| Starting Material | Reagent(s) | Product | Reaction Type |

| Arenesulfonyl Fluoride | Chloride Source | Arenesulfonyl Chloride | Halogen Exchange mdpi.com |

| Benzenediazonium chloride | Sulfur Dioxide, Copper(I) chloride | Benzenesulfonyl chloride | Sandmeyer-type reaction wikipedia.org |

| Sodium benzenesulfonate | Phosphorus pentachlorides | Benzenesulfonyl chloride | Conversion of Sulfonate Salt wikipedia.org |

Green Chemistry Approaches and Process Intensification in Synthesis

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign and safe. rasayanjournal.co.ineurekaselect.com These principles are being actively applied to the synthesis of sulfonyl chlorides and pyrimidine derivatives. patsnap.comresearchgate.net

Green chemistry approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. rasayanjournal.co.in For sulfonyl chloride synthesis, this includes replacing traditional, harsh chlorinating agents with alternatives like N-chlorosuccinimide (NCS) or using bleach-mediated oxidative chlorosulfonation. organic-chemistry.orgresearchgate.net The use of water as a solvent presents a significant green advantage, and methods for the oxyhalogenation of thiols and disulfides to form sulfonyl chlorides in water have been successfully developed. rsc.org

Process intensification aims to make chemical processes smaller, safer, and more efficient. A key technology in this area is continuous flow chemistry. researchgate.net The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in continuous stirred-tank reactors (CSTRs), which allows for better control over highly exothermic reactions, improves safety, and increases the space-time yield compared to traditional batch processing. mdpi.comrsc.org Automation and real-time monitoring can be integrated into these systems to ensure process consistency and reliability. mdpi.com

Table 3: Examples of Green Chemistry and Process Intensification Techniques

| Technique | Key Reagents/Setup | Advantages |

| Bleach-Mediated Oxidation | Sodium Hypochlorite (Bleach) | Environmentally friendly, safe operation, simple purification. organic-chemistry.org |

| Aqueous Oxyhalogenation | Oxone, KCl, Water | Uses water as a green solvent, rapid reaction. rsc.org |

| Continuous Flow Synthesis | Continuous Stirred-Tank Reactors (CSTRs) | Enhanced safety, better control of exotherms, improved yield and reliability. mdpi.comrsc.org |

| Alternative Chlorinating Agents | N-Chlorosuccinimide (NCS) | Milder conditions, avoids harsh reagents like PCl₅. organic-chemistry.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 4,6 Dimethylpyrimidine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a prime target for a wide variety of nucleophiles. This reactivity is the basis for the synthesis of a large family of sulfonyl derivatives, such as sulfonamides and sulfonate esters. The general mechanism for these reactions involves the attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. libretexts.orgnih.gov

Formation of Sulfonamides with Amine Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and widely used method for the synthesis of sulfonamides. cbijournal.comorganic-chemistry.org In the case of 4,6-dimethylpyrimidine-2-sulfonyl chloride, its reaction with various amine nucleophiles leads to the formation of N-substituted 4,6-dimethylpyrimidine-2-sulfonamides.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.com The nucleophilicity of the amine plays a crucial role; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The reaction proceeds readily with a wide range of primary and secondary aliphatic and aromatic amines. princeton.edu The general transformation can be represented as follows:

Reaction Scheme:

this compound + R¹R²NH → N-(R¹)(R²)-4,6-dimethylpyrimidine-2-sulfonamide + HCl

This method is highly efficient for creating libraries of sulfonamide compounds. libretexts.org The resulting sulfonamides are important structural motifs in medicinal chemistry.

Table 1: Examples of Sulfonamide Formation This table is illustrative, based on the general reactivity of sulfonyl chlorides with amines.

| Amine Nucleophile | Product |

|---|---|

| Aniline | N-phenyl-4,6-dimethylpyrimidine-2-sulfonamide |

| Morpholine | 4-((4,6-dimethylpyrimidin-2-yl)sulfonyl)morpholine |

Esterification and Thioesterification Reactions with Alcohols and Thiols

Analogous to the formation of sulfonamides, this compound reacts with alcohols and thiols to produce the corresponding sulfonate esters and thiosulfonate esters, respectively.

Esterification: The reaction with alcohols, typically in the presence of a base like pyridine, yields sulfonate esters. This process, known as sulfonylation of alcohols, is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Reaction Scheme (Esterification):

this compound + R-OH → R-O-SO₂-(4,6-dimethylpyrimidine) + HCl

Various methods exist for the esterification of carboxylic acids with alcohols, some of which can be adapted for sulfonate ester synthesis. organic-chemistry.orgnih.govresearchgate.net

Thioesterification: The reaction with thiols (mercaptans) as nucleophiles results in the formation of thiosulfonate esters. While the direct reaction of this compound with thiols is mechanistically plausible, related syntheses often involve the reaction of the corresponding pyrimidine-2-thiol (B7767146) with other reagents. lpnu.uanih.gov For instance, pyrimidine (B1678525) sulfonothioates have been synthesized through the condensation of 4,6-dimethylpyrimidine-2-thiol (B7761162) with sulfonyl chloride derivatives. nih.gov The reaction of a sulfonyl chloride with a thiol provides a direct route to the thiosulfonate linkage.

Reaction Scheme (Thioesterification):

this compound + R-SH → R-S-SO₂-(4,6-dimethylpyrimidine) + HCl

The addition of thiols to electrophilic centers is a well-documented process in organic chemistry. mdpi.com

Reactions with Hydrazines and Related Nucleophiles

Hydrazine (B178648) and its derivatives are potent nucleophiles that readily react with sulfonyl chlorides. The reaction of this compound with hydrazine (H₂NNH₂) yields 4,6-dimethylpyrimidine-2-sulfonyl hydrazide. This primary product can undergo further reactions.

A key related compound, 2-hydrazino-4,6-dimethylpyrimidine, is a versatile precursor in heterocyclic synthesis. ekb.egnih.gov It can be prepared from a suitable 2-substituted pyrimidine. Once formed, 2-hydrazino-4,6-dimethylpyrimidine can be cyclized with various reagents. For example, its reaction with acetylacetone (B45752) yields a pyrazole (B372694) derivative, and treatment with carbon disulfide leads to the formation of a triazolo[4,3-a]pyrimidine system. ekb.egresearchgate.net The pyrimidine ring can undergo a ring contraction transformation into a pyrazole ring when treated with hydrazine under certain conditions. researchgate.net

Table 2: Cyclization Reactions of 2-Hydrazino-4,6-dimethylpyrimidine Data synthesized from literature findings. ekb.egnih.gov

| Reagent | Product Type |

|---|---|

| Benzoyl chloride | Triazolo[4,3-a]pyrimidine |

| Acetylacetone | Pyrazolyl-pyrimidine |

| 2,5-Hexanedione | Pyrrolyl-pyrimidine |

Reactions Involving the Pyrimidine Moiety

The pyrimidine ring in this compound is electron-deficient due to the electronegativity of the two ring nitrogen atoms and the powerful electron-withdrawing effect of the 2-sulfonyl chloride group. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyrimidine ring generally deactivates it towards electrophilic attack. labster.comleah4sci.com Reactions like nitration or halogenation, which are common for electron-rich aromatic systems like benzene, are difficult to achieve on the pyrimidine ring of this compound. masterorganicchemistry.com The two methyl groups at positions 4 and 6 are weakly activating, but this effect is largely overcome by the deactivating influence of the ring nitrogens and the sulfonyl group.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com The electron-withdrawing sulfonyl group at C2, along with the ring nitrogens, makes the carbon atoms of the ring (particularly C4 and C6, and to a lesser extent C5) electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net If a suitable leaving group were present at the C4 or C6 position, a nucleophile could displace it. While the primary reaction site is the sulfonyl chloride itself, under forcing conditions or with different substitution patterns (e.g., a chlorine atom at C4 or C6), SNAr on the ring becomes a significant pathway. researchgate.netnih.gov Studies on related 2-sulfonylpyrimidines have shown that they are excellent reagents for the arylation of thiols via an SNAr-type mechanism. nih.gov

Functionalization of Methyl Groups

The methyl groups at the C4 and C6 positions of the pyrimidine ring are not inert. Their protons are significantly more acidic than those of a simple alkylbenzene like toluene. stackexchange.com This increased acidity is due to the ability of the electron-deficient pyrimidine ring to stabilize the resulting carbanion (conjugate base) through resonance, delocalizing the negative charge onto the ring nitrogen atoms.

This "active" nature allows the methyl groups to participate in base-catalyzed condensation reactions, most notably aldol-type condensations with aldehydes. stackexchange.com For instance, in the presence of a suitable catalyst, the methyl groups can react with benzaldehyde (B42025) to form the corresponding styryl-pyrimidine derivatives. This reactivity provides a valuable pathway for elaborating the structure of the pyrimidine core by building new carbon-carbon bonds at the methyl positions. stackexchange.com

Reaction Scheme (Aldol-type Condensation):

(ClSO₂)-pyrimidine-CH₃ + R-CHO --(Base)--> (ClSO₂)-pyrimidine-CH=CH-R + H₂O

This type of transformation highlights the unique reactivity imparted to the alkyl substituents by the heterocyclic ring system.

Transformations of the Sulfonyl Chloride Group to Other Sulfur-Containing Functionalities

The sulfonyl chloride group in this compound can be readily converted into other sulfur-based functional groups, including sulfonyl fluorides, sulfinic acids, sulfides, sulfones, and sulfoxides. These transformations significantly broaden the synthetic utility of the parent compound.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common transformation, often favored because sulfonyl fluorides can exhibit greater stability and unique reactivity, for instance in the context of "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry. acs.org The most conventional method for this transformation is a nucleophilic substitution reaction known as halide exchange (Halex). acs.orgresearchgate.net This typically involves treating the sulfonyl chloride with a fluoride salt.

Commonly used fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). researchgate.net The reaction efficiency can be enhanced by using a phase-transfer catalyst, such as 18-crown-6, when using KF in an anhydrous aprotic solvent like acetonitrile. acs.org Alternative bench-stable fluorinating reagents like Xtalfluor-E® have also been developed for the deoxyfluorination of sulfonic acids and can be applied to sulfonyl chlorides under mild conditions. chemrevlett.comresearchgate.net

| Fluoride Source | Catalyst/Additive | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 | Acetonitrile | Reflux | acs.org |

| Potassium Fluoride (KF) | None | Water/Acetone (biphasic) | Room Temperature | researchgate.net |

| Xtalfluor-E® | Pyridinium Acid | Acetonitrile | Room Temperature | chemrevlett.com |

The sulfonyl chloride group can be reduced to lower oxidation states, most notably to form sulfinic acids or the corresponding sulfides.

Sulfinic Acids: The preparation of sulfinic acids is most frequently achieved by the reduction of sulfonyl chlorides. nih.gov Common reducing agents for this purpose include zinc dust, sodium sulfite, or sodium sulfide (B99878). nih.govchemrevlett.com The reaction is typically carried out in an aqueous or alcoholic medium. The resulting sulfinic acids are often isolated as their more stable salts, which can be acidified to yield the free sulfinic acid. nih.gov Aromatic sulfinic acids generally exhibit greater stability than their aliphatic counterparts. nih.gov

Sulfides: The reduction of a sulfonyl chloride to a sulfide (thioether) typically proceeds via a two-step sequence. The sulfonyl chloride is first reduced to the corresponding thiol or disulfide. For instance, arylsulfonyl chlorides can be converted to diaryl disulfides using triphenylphosphine (B44618) (PPh₃). nih.gov The resulting disulfide or the corresponding thiol can then be alkylated or arylated to form the desired sulfide. Direct reductive coupling of sulfonyl chlorides to form thioethers has also been reported. acs.org

| Target Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Sulfinic Acid | Sodium Sulfite (Na₂SO₃) | Aqueous, alkaline medium | chemrevlett.com |

| Sulfinic Acid | Zinc (Zn) dust | Alcoholic medium | chemrevlett.com |

| Thiol (via reduction) | Zinc (Zn) / Hydrochloric Acid (HCl) | Aqueous acid | researchgate.net |

Sulfones: Sulfones are organosulfur compounds characterized by a sulfonyl group attached to two carbon atoms. wikipedia.org A primary route to synthesizing sulfones from this compound is through a Friedel-Crafts-type reaction with an aromatic or heteroaromatic compound, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org Alternatively, sulfones can be prepared by the reaction of sulfonyl chlorides with organometallic reagents such as organolithium or Grignard reagents, although these reactions can sometimes be complicated by attack at the chlorine atom. thieme-connect.com

Sulfoxides: Sulfoxides represent an intermediate oxidation state between sulfides and sulfones. researchgate.net The direct conversion of a sulfonyl chloride to a sulfoxide (B87167) is not a standard transformation. Instead, sulfoxides are almost universally prepared via the controlled oxidation of the corresponding sulfide (thioether). wikipedia.orgorganic-chemistry.org Therefore, to synthesize a sulfoxide from this compound, a two-step process is required: first, reduction of the sulfonyl chloride to the sulfide as described in section 3.3.2, followed by selective oxidation. Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often in acetic acid, or sodium metaperiodate (NaIO₄), which allow the reaction to be stopped at the sulfoxide stage before further oxidation to the sulfone. researchgate.netprinceton.edu

| Target Product | Reaction Type | Reagents | Reference |

|---|---|---|---|

| Sulfone | Friedel-Crafts Sulfonylation | Arene, Lewis Acid (e.g., AlCl₃) | wikipedia.org |

| Sulfoxide | Oxidation of Sulfide | Sulfide precursor, H₂O₂/Acetic Acid | researchgate.netprinceton.edu |

Transition Metal-Catalyzed Coupling Reactions

In addition to nucleophilic substitution, the sulfonyl chloride group is an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions, which often proceed via a "desulfinative" or "desulfitative" pathway involving the extrusion of sulfur dioxide (SO₂), are powerful tools for forming new carbon-carbon bonds directly at the C-2 position of the pyrimidine ring. acs.orgchemrevlett.com This allows the pyrimidine core to be coupled with a wide range of aryl, heteroaryl, vinyl, and alkyl fragments.

Prominent examples of such couplings include:

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the sulfonyl chloride with an organostannane (organotin) reagent. acs.orgacs.org Arene sulfonyl chlorides have been shown to be effective coupling partners, reacting with aryl, heteroaryl, and vinyl stannanes in the presence of a palladium catalyst and often a copper(I) co-catalyst. acs.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction. thieme-connect.comwikipedia.org This method is noted for its functional group tolerance and has been successfully applied to aryl and heteroaryl sulfonyl chlorides. thieme-connect.comnih.gov

Suzuki-Miyaura Coupling: While less common for sulfonyl chlorides than for halides, Suzuki-type couplings with boronic acids are possible. nih.gov These reactions can be challenging due to competing pathways but provide a direct route to biaryl compounds from readily available starting materials. nih.gov

Direct C-H Arylation: In these advanced methods, the sulfonyl chloride acts as an arylating agent to directly functionalize a C-H bond of another (hetero)arene, avoiding the pre-functionalization required for traditional cross-coupling partners. chemrevlett.comchemrevlett.com

These desulfinative couplings represent an economical and synthetically valuable alternative to using aryl halides or triflates, as sulfonyl chlorides are readily accessible and stable reagents. chemrevlett.comacs.org

| Coupling Reaction | Coupling Partner (Nucleophile) | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Pd₂(dba)₃ / TFP, CuBr·SMe₂ | Biaryl, Vinyl-pyrimidine | acs.orgacs.org |

| Negishi Coupling | Organozinc (R-ZnCl) | Pd(OAc)₂ / SPhos | Biaryl, Alkyl-pyrimidine | thieme-connect.com |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand | Biaryl | nih.gov |

| Direct C-H Arylation | (Hetero)arene (R-H) | Pd(OAc)₂ / Ligand, Base | Bi(hetero)aryl | chemrevlett.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 18-crown-6 |

| Acetic acid |

| Acetonitrile |

| Aluminum chloride |

| Hydrogen peroxide |

| Potassium bifluoride |

| Potassium fluoride |

| Sodium metaperiodate |

| Sodium sulfite |

| Sulfur dioxide |

| Triphenylphosphine |

| Xtalfluor-E® |

| Zinc |

Advanced Analytical and Theoretical Investigations of 4,6 Dimethylpyrimidine 2 Sulfonyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation (Methods, Not Data)

Spectroscopic techniques are fundamental to the structural characterization of 4,6-dimethylpyrimidine-2-sulfonyl chloride and its derivatives. These methods probe the molecular structure at an atomic level, providing essential information on connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including pyrimidine (B1678525) derivatives. researchgate.netipb.pt Beyond simple structure confirmation, advanced NMR experiments offer profound mechanistic insights into reactions involving this compound.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial data on the chemical environment of protons and carbons in the molecule. mdpi.com For more complex derivatives, two-dimensional (2D) NMR techniques are indispensable. slideshare.netyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled, typically through two or three bonds. It is used to map out the proton-proton networks within a derivative, confirming the integrity of the pyrimidine ring and the structure of substituent groups. researchgate.netslideshare.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H bond correlations. youtube.com This is crucial for assigning the carbon signals of the 4,6-dimethylpyrimidine (B31164) core and any appended groups.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comresearchgate.net It is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms, such as linking substituents to the pyrimidine ring or analyzing the products of nucleophilic substitution at the sulfonyl chloride group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding. libretexts.org This is critical for determining the stereochemistry and conformation of derivatives, providing insights into the spatial arrangement of different parts of the molecule. researchgate.netlibretexts.org

By monitoring changes in chemical shifts, coupling constants, and through-space interactions during a reaction, these NMR methods can help to identify transient intermediates and elucidate reaction mechanisms. ipb.pt

Table 1: Application of Advanced NMR Techniques for Pyrimidine Sulfonyl Chloride Derivatives

| Technique | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| COSY | ¹H-¹H coupling networks (through-bond) | Confirming proton connectivity in reactants and products. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | Unambiguous assignment of protonated carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing connectivity across non-protonated centers (e.g., C-S, C-N bonds); identifying points of substitution. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determining stereochemistry and preferred conformations of products; probing intermolecular interactions. |

Vibrational Spectroscopy Applications in Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for real-time reaction monitoring. spectroscopyonline.comedinst.com These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and molecular structure. ksu.edu.sauni-siegen.de Reactions involving this compound, such as its conversion to sulfonamides or sulfonate esters, can be effectively monitored by tracking the characteristic vibrational frequencies of key functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to polar bonds. edinst.com The progress of a reaction can be followed by observing the disappearance of the reactant's characteristic absorption bands and the appearance of the product's bands. For instance, the conversion of the sulfonyl chloride to a sulfonamide would be marked by the disappearance of the S-Cl stretch and the emergence of N-H and S=O stretching modes characteristic of the sulfonamide group.

Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds like C-C and S-S. edinst.comksu.edu.sa It can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions. Both techniques can be implemented using probes for in-situ analysis, allowing for continuous monitoring of reaction kinetics without sample extraction. rsc.org

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of Sulfonyl Chlorides

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Relevance |

|---|---|---|---|

| S-Cl Stretch | 500 - 800 researchgate.net | IR / Raman | Disappearance indicates consumption of sulfonyl chloride. |

| S=O Asymmetric Stretch | 1350 - 1420 | IR / Raman | Shift in frequency upon conversion to sulfonamide/ester. |

| S=O Symmetric Stretch | 1150 - 1210 | IR / Raman | Shift in frequency upon conversion to sulfonamide/ester. |

| N-H Stretch (Sulfonamide) | 3200 - 3400 | IR | Appearance indicates formation of sulfonamide product. |

| C-O Stretch (Sulfonate Ester) | 1000 - 1300 | IR | Appearance indicates formation of sulfonate ester product. |

| Pyrimidine Ring Modes | 1400 - 1600 | IR / Raman | Can be monitored for changes indicating ring-opening or side reactions. |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is an essential analytical technique for identifying the products, byproducts, and intermediates of chemical reactions by measuring the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netsapub.org When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a formidable tool (UHPLC-MS) for analyzing complex reaction mixtures. mdpi.comresearchgate.netnih.gov

For reactions involving this compound, high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. mdpi.comives-openscience.eu This allows for the confident determination of the elemental composition of the products.

Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, which typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com To gain structural information, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this technique, a specific ion (the precursor ion) is selected, fragmented via collision-activated dissociation (CAD), and the resulting product ions are analyzed. nih.gov The fragmentation patterns provide a "fingerprint" of the molecule, revealing information about its substructures. researchgate.net For example, the fragmentation of a sulfonamide derivative of 4,6-dimethylpyrimidine would likely show characteristic losses of SO₂, the amine substituent, and fragmentation of the pyrimidine ring itself. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for a Derivative (Example: 4,6-dimethyl-N-phenylpyrimidine-2-sulfonamide)

| Ion Type | Hypothetical m/z | Interpretation |

|---|---|---|

| Precursor Ion [M+H]⁺ | 264.08 | Molecular weight confirmation of the final product. |

| Fragment Ion [M+H - SO₂]⁺ | 200.09 | Loss of sulfur dioxide, a common fragmentation pathway for sulfonamides. |

| Fragment Ion [C₆H₈N₂S]⁺ | 152.05 | Fragment corresponding to the 4,6-dimethylpyrimidine-2-sulfonyl cation. |

| Fragment Ion [C₆H₇N₂]⁺ | 107.06 | Fragment corresponding to the 4,6-dimethylpyrimidinyl cation. |

Computational Chemistry and Molecular Modeling Studies

Theoretical and computational chemistry provides a powerful lens to investigate the properties and reactivity of molecules at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, geometry, and reactivity of molecules. jocpr.com For this compound and its derivatives, DFT calculations can predict key properties that govern their chemical behavior.

Commonly, hybrid functionals like B3LYP are paired with Pople-style basis sets such as 6-311G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. jocpr.comscirp.orgresearchgate.netchemrxiv.org These calculations can optimize the molecular geometry and compute various electronic properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule, while the locations of these orbitals suggest the sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the sulfonyl chloride, the sulfur atom is expected to be a highly electrophilic site, which is readily confirmed by MEP analysis.

Vibrational Frequencies: DFT can calculate the vibrational frequencies of a molecule. These theoretical spectra can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes. jocpr.com

Reaction Pathways: DFT can be used to model reaction pathways, locate transition state structures, and calculate activation energies, providing theoretical support for proposed reaction mechanisms. acs.org

Table 4: Common Parameters and Outputs in DFT Studies of Pyrimidine Derivatives

| Parameter/Output | Description | Typical Application |

|---|---|---|

| Functional | The approximation used for the exchange-correlation energy. | B3LYP is a common choice for organic molecules. scirp.org |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p) provides a good description for systems with heteroatoms and potential for hydrogen bonding. jocpr.comgaussian.com |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Predicts sites of electrophilic/nucleophilic attack and chemical reactivity. |

| MEP Surface | Visualization of the electrostatic potential on the electron density surface. | Identifies reactive sites and regions for intermolecular interactions. |

| Calculated Frequencies | Theoretical vibrational modes and their intensities. | Aids in the interpretation of experimental IR and Raman spectra. jocpr.com |

| Transition State Search | Locating the highest energy point along a reaction coordinate. | Calculation of activation barriers to understand reaction kinetics. acs.org |

Molecular Dynamics Simulations of Reaction Mechanisms

While DFT provides a static picture of molecules and reaction pathways, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. acs.org

For studying the reactions of this compound, MD simulations are particularly useful for understanding the role of the solvent and the dynamic processes leading to the transition state. mdpi.comacs.orgnih.gov These simulations typically employ classical force fields, such as the General AMBER Force Field (GAFF) for small organic molecules, which define the potential energy of the system. diphyx.comambermd.orgcsulb.edu

Key insights from MD simulations include:

Solvation Structure: Understanding how solvent molecules arrange around the sulfonyl chloride and the attacking nucleophile.

Conformational Sampling: Exploring the different conformations of the reactants and how they approach each other prior to reaction.

Potential of Mean Force (PMF): By using advanced sampling techniques along a defined reaction coordinate (e.g., the distance between the nucleophile and the sulfur atom), MD can be used to calculate the free energy profile of a reaction, including the activation free energy. nsf.gov

For reactions involving bond breaking and formation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the reacting core (e.g., the sulfonyl chloride and nucleophile) is treated with a high-level quantum mechanical method, while the surrounding solvent is treated with a classical force field, combining accuracy with computational efficiency. nsf.gov

Future Research Directions and Challenges in 4,6 Dimethylpyrimidine 2 Sulfonyl Chloride Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact. Traditional methods for the synthesis of sulfonyl chlorides and pyrimidine (B1678525) derivatives often rely on harsh reagents and generate significant waste. mdpi.comafricacommons.net Future research will undoubtedly focus on developing more environmentally benign synthetic routes for 4,6-dimethylpyrimidine-2-sulfonyl chloride and its subsequent transformations.

A significant challenge lies in replacing hazardous reagents, such as chlorosulfonic acid and thionyl chloride, which are commonly used in the synthesis of sulfonyl chlorides, with greener alternatives. mdpi.com Photocatalytic methods, employing heterogeneous catalysts and visible light, present a promising and sustainable alternative for the synthesis of sulfonyl chlorides from various sulfur-containing precursors. nih.govresearchgate.net These methods often proceed under mild conditions and can exhibit high functional group tolerance. The development of photocatalytic systems specifically tailored for the synthesis of this compound from precursors like 4,6-dimethylpyrimidine-2-thiol (B7761162) or its derivatives would be a significant advancement.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to future synthetic strategies. The exploration of catalytic methods, including biocatalysis, for the key bond-forming reactions will be crucial. rsc.org The use of greener solvents, or even solvent-free reaction conditions, will also be a key area of investigation to reduce the environmental footprint of synthetic processes involving this compound. mdpi.comrsc.org Reviews on the green synthesis of pyrimidine derivatives highlight techniques like microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions as effective strategies for achieving sustainability. africacommons.netrsc.orgnih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The sulfonyl chloride group is a versatile functional handle, capable of participating in a wide array of chemical transformations. While its traditional role as a precursor for sulfonamides is well-established, future research will aim to unlock new reactivity patterns for this compound through the application of modern catalytic methods.

Photoredox Catalysis: The generation of sulfonyl radicals from sulfonyl chlorides using visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S and C-C bonds. mdpi.comrsc.orgrsc.orgnih.gov This strategy opens up new avenues for the derivatization of the 4,6-dimethylpyrimidine (B31164) core. Future studies could explore the use of this compound in photoredox-catalyzed reactions such as:

Radical-radical cross-coupling reactions with various radical precursors to introduce novel substituents at the 2-position of the pyrimidine ring. nih.gov

Addition reactions to alkenes and alkynes to synthesize more complex sulfonated molecules.

Multicomponent reactions where the sulfonyl radical acts as a key intermediate. africacommons.net

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized organic synthesis, and its application to sulfonyl chloride chemistry is an active area of research. While palladium catalysts can promote the desulfonylation of aryl sulfonyl chlorides, they can also be harnessed for cross-coupling reactions. ijsat.org Research into the use of pyridyl pyrimidylsulfones, which can be prepared from the corresponding sulfonyl chlorides, as latent nucleophiles in palladium-catalyzed cross-coupling reactions demonstrates the potential of this approach. researchgate.net Future work could focus on developing palladium-catalyzed methods that directly utilize this compound as a coupling partner to form new C-C, C-N, and C-O bonds. This would provide a direct and efficient route to a wide range of substituted pyrimidine derivatives.

A significant challenge in this area will be to control the chemoselectivity of these catalytic reactions, particularly given the multiple reactive sites on the pyrimidine ring. The development of ligand systems that can fine-tune the reactivity of the palladium catalyst will be crucial for achieving the desired transformations.

Expansion of Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. africacommons.netijcrt.org The integration of this compound into established and novel MCRs represents a significant opportunity to rapidly generate libraries of structurally diverse and potentially bioactive molecules.

Given the reactivity of the sulfonyl chloride group, it could potentially participate in various MCRs, either directly or after conversion to a more suitable intermediate. For instance, its conversion to a sulfonyl azide (B81097) or an isocyanide derivative could open the door to its use in well-known MCRs like the Ugi and Passerini reactions. rsc.orgijsat.orgijcrt.orgmdpi.comrsc.orgnih.govwikipedia.org A study has already demonstrated the synthesis of 1-sulfonyl 1,4-diazepan-5-ones through a Ugi multicomponent reaction followed by intramolecular cyclization, showcasing the potential of sulfonyl groups in such transformations. nih.gov

Furthermore, the pyrimidine core itself is a common feature in products of the Biginelli reaction, a three-component reaction used to synthesize dihydropyrimidinones. africacommons.netnih.govnanobioletters.comthieme-connect.commdpi.com Exploring the possibility of using this compound or its derivatives as one of the components in a Biginelli-type reaction could lead to the synthesis of novel fused pyrimidine systems.

A key challenge will be to identify the appropriate reaction conditions and compatible reaction partners that allow for the selective incorporation of the 4,6-dimethylpyrimidine-2-sulfonyl moiety into the MCR products. The development of new MCRs specifically designed to leverage the unique reactivity of this building block will be a fertile ground for future research.

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the elucidation of reaction mechanisms. Advanced computational studies on this compound and its derivatives will be instrumental in guiding future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netrsc.orgrsc.orgnih.govmdpi.comdurham.ac.uk Such studies can be used to:

Predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of selective reactions.

Elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions.

Calculate key molecular properties such as bond dissociation energies and frontier molecular orbital energies to understand its reactivity in radical and pericyclic reactions.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: For the derivatives of this compound, particularly sulfonamides, QSAR and molecular docking studies can be employed to predict their biological activity and guide the design of more potent and selective compounds. mdpi.comafricacommons.netnih.govrsc.orgrsc.orgnih.govwikipedia.orgtechnologynetworks.comnih.govresearchgate.net These in silico methods can help to:

Identify the key structural features responsible for a particular biological activity.

Predict the binding mode of a ligand to its biological target.

Virtually screen large libraries of potential derivatives to prioritize candidates for synthesis and biological evaluation.

The primary challenge in this area is the accuracy of the computational models. The choice of the appropriate level of theory and basis set in DFT calculations is crucial for obtaining reliable results. Similarly, the predictive power of QSAR models depends heavily on the quality and diversity of the training set data.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with enabling technologies such as flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. Applying these technologies to the chemistry of this compound will be a key driver of future innovation.

Flow Chemistry: Continuous flow synthesis, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processes. mdpi.comafricacommons.netnih.govresearchgate.netrsc.orgrsc.orgmdpi.comdurham.ac.uktechnologynetworks.com For reactions involving highly reactive or hazardous reagents like sulfonyl chlorides, flow chemistry can significantly enhance safety by minimizing the amount of reactive material present at any given time. Future research should focus on developing continuous flow processes for:

The synthesis of this compound itself, potentially from safer starting materials.

The subsequent reactions of the sulfonyl chloride to produce sulfonamides and other derivatives, allowing for a multi-step, continuous synthesis of the final products.

Automated Synthesis Platforms: Automated synthesis platforms, often coupled with high-throughput screening, can dramatically accelerate the discovery and optimization of new reactions and bioactive molecules. rsc.orgnih.gov By integrating the synthesis of derivatives of this compound with automated platforms, it will be possible to:

Rapidly screen a wide range of reaction conditions to find the optimal parameters for a given transformation.

Synthesize large libraries of derivatives for biological screening, significantly speeding up the drug discovery process.

The main challenges in this area include the development of robust and reliable flow reactors and automated systems that are compatible with the specific chemistry of this compound. The handling of solids and the potential for reactor fouling are common issues in flow chemistry that will need to be addressed.

Q & A

Q. What are the standard laboratory synthesis methods for 4,6-dimethylpyrimidine-2-sulfonyl chloride?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-thio-4,6-dimethylpyrimidine with a chlorinating agent (e.g., chlorinated acetamide derivatives) under reflux in ethanol. For example, refluxing 2-thio-4,6-dimethylpyrimidine (2 mmol) with 2-chloro-N-(5-methylpyridin-2-yl)acetamide (2 mmol) in ethanol (40 mL) yields the target compound. Crystallization using chloroform-acetone (1:5 v/v) ensures purity . Solvent selection is critical; dimethylformamide (DMF) or dimethylsulfoxide (DMSO) may enhance reaction efficiency in related sulfonyl chloride syntheses .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on spectroscopic techniques:

- NMR : H and C NMR identify substituents and verify sulfonyl chloride formation.

- IR : Peaks near 1370–1350 cm (S=O asymmetric stretching) and 1170–1150 cm (S=O symmetric stretching) confirm the sulfonyl group.

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ≈ 1.75 Å) and planar geometry .

Q. What solvents and conditions optimize purification of this compound?

Slow evaporation of a chloroform-acetone (1:5 v/v) solution is effective for growing high-purity single crystals. For column chromatography, dichloromethane or ethyl acetate-hexane mixtures are recommended for sulfonyl chloride derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

Key parameters include:

- Temperature : Maintain reflux (~78°C in ethanol) to balance reaction rate and byproduct formation.

- pH : Neutral to slightly acidic conditions prevent hydrolysis of the sulfonyl chloride group.

- Catalysts : Use catalytic bases (e.g., pyridine) to absorb HCl generated during chlorination . Contradictions in solvent choice (e.g., ethanol vs. DMF) highlight the need for empirical optimization based on substituent reactivity .

Q. What advanced techniques elucidate intermolecular interactions affecting compound stability?

- X-ray crystallography : Reveals hydrogen-bonding networks (e.g., N–H⋯Cl and C–H⋯Cl interactions) and π–π stacking (centroid distances ~3.55 Å) that stabilize the crystal lattice .

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition profiles, critical for storage and handling protocols .

Q. How does the compound participate in multi-step syntheses for bioactive molecules?

The sulfonyl chloride group acts as a reactive handle for:

- Sulfonamide formation : React with amines (e.g., 4-methylpyridin-2-amine) to generate sulfonamide derivatives with potential antimicrobial activity .

- Cross-coupling reactions : Pd-catalyzed couplings introduce aryl/heteroaryl groups for drug discovery intermediates .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in solvent effects on reaction yield?

While ethanol is standard for small-scale synthesis , DMF or DMSO may improve solubility in larger-scale reactions but risk sulfonyl group hydrolysis. Systematic solvent screening (e.g., dielectric constant, polarity) and real-time monitoring via TLC/HPLC are advised .

Q. What precautions are necessary for safe handling and waste disposal?

- Protective equipment : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties.

- Waste management : Collect chlorinated byproducts separately and treat with alkaline hydrolysis (e.g., NaOH) before disposal .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry studies?

It serves as a precursor for sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. Structural analogs demonstrate activity against Staphylococcus aureus (MIC ~8 µg/mL) .

Q. Can the compound be used to study surface chemistry interactions?

Advanced microspectroscopic techniques (e.g., AFM-IR) analyze its adsorption on indoor surfaces, relevant to understanding environmental fate and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.